molecular formula C20H21NO2 B385305 N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide CAS No. 622349-49-9

N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide

Cat. No.: B385305
CAS No.: 622349-49-9
M. Wt: 307.4g/mol
InChI Key: LRLJRLIWPYLITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as N-ethyl-N-phenylamine, under suitable conditions, often using a coupling reagent like carbodiimide.

    Methylation: The methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives, such as:

Uniqueness

    This compound: is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl, methyl, and phenyl groups can modulate its interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-5-21(16-9-7-6-8-10-16)20(22)19-15(4)17-11-13(2)14(3)12-18(17)23-19/h6-12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLJRLIWPYLITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.